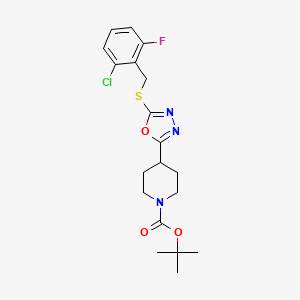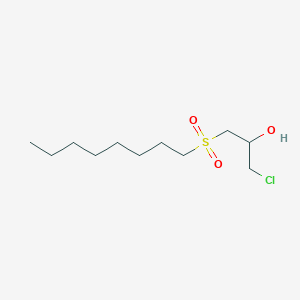![molecular formula C18H13N3O4 B11461501 N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide](/img/structure/B11461501.png)
N-(4-hydroxy-3-methyl-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-Hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)furan-2-carboxamide is a complex organic compound that features a unique combination of functional groups, including a hydroxy group, a methyl group, an oxazole ring, a pyridine ring, and a furan carboxamide moiety. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)furan-2-carboxamide typically involves multi-step organic synthesis. One common approach includes the following steps:
Formation of the oxazole ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Attachment of the pyridine ring: This step often involves a coupling reaction, such as a Suzuki or Heck reaction, to introduce the pyridine moiety.
Introduction of the furan carboxamide group: This can be accomplished through an amidation reaction, where a furan carboxylic acid derivative reacts with an amine.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, high-throughput screening of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(4-Hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)furan-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone or aldehyde under appropriate conditions.
Reduction: The oxazole ring can be reduced to an oxazoline ring using reducing agents like sodium borohydride.
Substitution: The methyl group can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as halogens (for electrophilic substitution) or nucleophiles like amines or thiols.
Major Products
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of oxazoline derivatives.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(4-Hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)furan-2-carboxamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory or analgesic agent.
Industry: Utilized in the development of new materials or as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of N-(4-hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)furan-2-carboxamide involves its interaction with specific molecular targets and pathways. It may act by:
Binding to enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Interacting with receptors: Modulating the activity of receptors on cell surfaces, leading to changes in cellular signaling.
Affecting gene expression: Influencing the expression of genes involved in inflammation, cell proliferation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-(4-Hydroxy-3-methylphenyl)furan-2-carboxamide: Lacks the oxazole and pyridine rings, resulting in different biological activities.
N-(4-Hydroxy-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)furan-2-carboxamide: Similar structure but without the methyl group, which may affect its reactivity and biological properties.
Uniqueness
N-(4-Hydroxy-3-methyl-5-{[1,3]oxazolo[4,5-b]pyridin-2-yl}phenyl)furan-2-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and potential biological activities. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development in various scientific fields.
Properties
Molecular Formula |
C18H13N3O4 |
|---|---|
Molecular Weight |
335.3 g/mol |
IUPAC Name |
N-[4-hydroxy-3-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]furan-2-carboxamide |
InChI |
InChI=1S/C18H13N3O4/c1-10-8-11(20-17(23)14-5-3-7-24-14)9-12(15(10)22)18-21-16-13(25-18)4-2-6-19-16/h2-9,22H,1H3,(H,20,23) |
InChI Key |
POHHCEKIZVVFRQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)C2=NC3=C(O2)C=CC=N3)NC(=O)C4=CC=CO4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![12,12-dimethyl-4-(3-methylphenyl)-5-methylsulfanyl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11461418.png)
![5-butylsulfanyl-4-(3-methylphenyl)-12-propan-2-yl-11-oxa-8-thia-4,6-diazatricyclo[7.4.0.02,7]trideca-1(9),2(7),5-trien-3-one](/img/structure/B11461423.png)

![N-[5-(1,3-benzothiazol-2-yl)-2-methoxyphenyl]-3,4-dimethylbenzamide](/img/structure/B11461433.png)
![3-(3-chlorophenyl)-N-[(4-methoxyphenyl)methyl]-1,2-oxazole-5-carboxamide](/img/structure/B11461441.png)
![2,4-dichloro-N-[7-(4-chlorophenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]benzamide](/img/structure/B11461447.png)
![5-[3-(diethylamino)propyl]-11,13-dimethyl-4-phenyl-8-thia-3,5,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,10,12-pentaen-6-one](/img/structure/B11461455.png)
![N-[2-(4-butylphenyl)-6-chloro-2H-benzotriazol-5-yl]-4-methoxybenzamide](/img/structure/B11461463.png)
![15-ethyl-15-methyl-3-methylsulfanyl-16-oxa-19-thia-2,4,5,7,8,10-hexazapentacyclo[10.7.0.02,6.07,11.013,18]nonadeca-1(12),3,5,8,10,13(18)-hexaene](/img/structure/B11461465.png)
![6-Amino-4-(7-methoxy-1,3-benzodioxol-5-yl)-3-(methoxymethyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11461473.png)
![1-(4-Bromo-2-fluorophenyl)-3-[2-(2-methylpropyl)-1-oxo-1,2-dihydroisoquinolin-4-YL]urea](/img/structure/B11461475.png)

![(2E)-N-[2-methyl-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-[5-(2-nitrophenyl)furan-2-yl]prop-2-enamide](/img/structure/B11461496.png)
![3-(2,3-Difluorophenyl)-6-(3,4-dimethoxyphenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11461514.png)
